2-(2,6-Dioxopiperidin-1-yl)acetic acid

Chemical Procurement Regioisomer Availability Medicinal Chemistry

Streamline PROTAC development with 2-(2,6-Dioxopiperidin-1-yl)acetic acid, the definitive N1-substituted building block for cereblon E3 ligase ligands. Unlike C3-substituted regioisomers in lenalidomide/pomalidomide, the N1-acetic acid handle provides a distinct exit vector that alters ternary complex geometry—critical for optimizing degrader efficiency. With a compact, hydrophilic scaffold (XLogP3 -0.9, only 2 rotatable bonds), it enhances cellular permeability and reduces non-specific binding in bifunctional degraders. ECHA CLP-notified (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) for rapid institutional approval. Sourced in 95%+ purity from multiple global suppliers, eliminating custom synthesis delays.

Molecular Formula C7H9NO4
Molecular Weight 171.152
CAS No. 147104-12-9
Cat. No. B2778528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxopiperidin-1-yl)acetic acid
CAS147104-12-9
Molecular FormulaC7H9NO4
Molecular Weight171.152
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)CC(=O)O
InChIInChI=1S/C7H9NO4/c9-5-2-1-3-6(10)8(5)4-7(11)12/h1-4H2,(H,11,12)
InChIKeyNQSJKTIGAIAJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dioxopiperidin-1-yl)acetic acid (CAS 147104-12-9): A Core Scaffold for Targeted Protein Degradation


2-(2,6-Dioxopiperidin-1-yl)acetic acid (CAS 147104-12-9) is a small-molecule building block characterized by a 2,6-dioxopiperidine core with an N1‑substituted acetic acid moiety [1]. It serves as a key intermediate in the synthesis of cereblon (CRBN) E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) research, as well as for the development of immunomodulatory imide drug (IMiD) analogs . Its structure is closely related to the glutarimide ring found in thalidomide, lenalidomide, and pomalidomide, positioning it within a high-value class of compounds for targeted protein degradation and medicinal chemistry [1].

Why 2-(2,6-Dioxopiperidin-1-yl)acetic acid (CAS 147104-12-9) Cannot Be Casually Substituted with Close Analogs


The precise attachment point of the acetic acid moiety on the 2,6-dioxopiperidine ring critically determines both synthetic utility and biological function. While close regioisomers like 2-(2,6-dioxopiperidin-3-yl)acetic acid (CAS 24866-83-9) and chain-extended homologs such as 3-(2,6-dioxopiperidin-1-yl)propanoic acid (CAS 94497-33-3) share the same core, they differ fundamentally in their spatial presentation of the carboxylate handle [1]. For applications requiring conjugation to CRBN ligands, the N1‑substitution pattern of the target compound positions the linker attachment at a distinct angle relative to the E3 ligase binding pocket compared to the C3‑substituted variants found in lenalidomide and pomalidomide [1]. This altered geometry can translate into divergent ternary complex formation and degradation efficiency in PROTAC design, making unverified substitution a significant source of experimental variability [1].

2-(2,6-Dioxopiperidin-1-yl)acetic acid (CAS 147104-12-9): Quantitative Evidence for Differentiated Selection


Commercial Availability and Purity of 2-(2,6-Dioxopiperidin-1-yl)acetic acid vs. C3‑Regioisomer

The N1‑substituted target compound (CAS 147104-12-9) is commercially available from multiple global suppliers in purities of 95‑98% . In contrast, the C3‑substituted regioisomer 2-(2,6-dioxopiperidin-3-yl)acetic acid (CAS 24866-83-9) shows more limited commercial availability and is primarily offered through custom synthesis or as a research‑use‑only material . This distinction has direct implications for procurement lead times and scalability in medicinal chemistry workflows.

Chemical Procurement Regioisomer Availability Medicinal Chemistry

Physicochemical Descriptors of 2-(2,6-Dioxopiperidin-1-yl)acetic acid vs. Propanoic Acid Homolog

Compared to the propanoic acid homolog 3-(2,6-dioxopiperidin-1-yl)propanoic acid (CAS 94497-33-3), the target compound possesses a shorter linker arm (acetic acid vs. propanoic acid). This translates into a lower molecular weight (171.15 vs. 185.18 g/mol) and a reduced rotatable bond count (2 vs. 3) [1][2]. The calculated XLogP3‑AA value of -0.9 indicates higher hydrophilicity than the propanoic acid homolog (estimated XLogP3 ~ -0.2) [1].

Linker Design Physicochemical Properties PROTAC Optimization

Safety and Handling Profile of 2-(2,6-Dioxopiperidin-1-yl)acetic acid from Notified CLP Classification

The European Chemicals Agency (ECHA) has issued a notified classification for 2-(2,6-dioxopiperidin-1-yl)acetic acid (CAS 147104-12-9) under the CLP regulation. The compound is classified as Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE 3 (H335; respiratory tract) [1]. This harmonized classification provides a clear, legally recognized safety benchmark that may not be uniformly available for less‑commercialized analogs, enabling more reliable risk assessment and handling protocol development.

Laboratory Safety CLP Classification Handling Protocols

2-(2,6-Dioxopiperidin-1-yl)acetic acid (CAS 147104-12-9): Optimal Use Cases and Procurement Scenarios


PROTAC Linker Synthesis Requiring a Short, Polar CRBN-Recruiting Handle

2-(2,6-Dioxopiperidin-1-yl)acetic acid serves as an optimal building block when designing PROTACs that require a compact, hydrophilic linker attachment to the CRBN E3 ligase ligand. Its calculated XLogP3‑AA of -0.9 and rotatable bond count of 2 [1] minimize lipophilicity and conformational flexibility, properties that have been empirically correlated with improved cellular permeability and reduced non‑specific binding in bifunctional degraders. The N1‑substitution pattern provides a distinct exit vector from the glutarimide ring compared to C3‑based ligands, offering a strategic alternative when seeking to tune ternary complex geometry.

Synthesis of Novel IMiD Analogs for Structure‑Activity Relationship (SAR) Studies

This compound is a versatile intermediate for preparing analogs of thalidomide, lenalidomide, and pomalidomide where the linker attachment is moved from the C3 position to the N1 position of the dioxopiperidine ring. Such regioisomeric variation is essential for probing the conformational flexibility of CRBN‑neosubstrate interactions and can reveal new degradation motifs [1]. Its ready commercial availability in 95‑98% purity supports reproducible SAR campaigns without the delays associated with custom synthesis of less common regioisomers.

Medicinal Chemistry Workflows Requiring Immediate, Scalable Procurement

For laboratories where time‑to‑experiment is critical, the broad commercial availability of 2-(2,6-dioxopiperidin-1-yl)acetic acid from multiple global suppliers [1] ensures rapid fulfillment. Unlike the C3‑regioisomer, which is often restricted to research‑use‑only status and requires custom synthesis , the target compound can be sourced in milligram to gram quantities with established purity specifications. This reduces procurement lead times and supports both exploratory synthesis and process‑scale development.

Academic and Industrial Settings Requiring Formal Hazard Classification for Safety Compliance

The ECHA‑notified CLP classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1] provides a standardized, legally recognized safety profile that facilitates rapid institutional approval for laboratory use. This is particularly valuable in multi‑user facilities and industrial R&D environments where formal hazard documentation is a prerequisite for handling new chemical entities. Analogs lacking such notifications may require additional in‑house toxicological assessment, delaying project initiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dioxopiperidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.